![molecular formula C7H3BrN4 B13671000 3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13671000.png)
3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile
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Overview
Description
3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile typically involves the formation of the pyrazolopyridine core followed by bromination and nitrile introduction. One common method involves the cyclization of appropriate hydrazones with α-bromo ketones under acidic conditions . The reaction conditions often include the use of glacial acetic acid as a solvent and a catalyst to facilitate the cyclization process .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction are less frequently mentioned, but general oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) could be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield corresponding amino derivatives .
Scientific Research Applications
3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is studied for its potential to interact with various biological targets, including enzymes and receptors.
Industrial Applications: While specific industrial applications are less documented, the compound’s derivatives could be used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
1H-Pyrazolo[4,3-b]pyridines: Another closely related family with different substitution patterns.
Uniqueness
3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the nitrile group allows for further functionalization and derivatization, making it a versatile scaffold in medicinal chemistry .
Properties
Molecular Formula |
C7H3BrN4 |
---|---|
Molecular Weight |
223.03 g/mol |
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C7H3BrN4/c8-7-5-1-4(2-9)10-3-6(5)11-12-7/h1,3H,(H,11,12) |
InChI Key |
TVHNEECOIWNZBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=NNC(=C21)Br)C#N |
Origin of Product |
United States |
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